2-Fluoro-4-(pyrrolidin-1-yl)pyridine

Kinase inhibition Abl kinase Tyrosine kinase inhibitor

Medicinal chemistry teams pursuing Abl kinase inhibitors waste resources on unvalidated scaffolds. 2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a data-backed privileged pharmacophore that eliminates early SAR guesswork. • Abl kinase IC50 = 5.30 nM for scaffold derivatives (188-fold selectivity over modified analogs) • Optimized drug-like metrics: LogP 1.81, Fsp3 0.44 for oral bioavailability • SNAr-reactive 2-fluoro handle for parallel library diversification • Reliable ≥98% purity, refrigerated (2-8°C) supply chain for multi-step syntheses

Molecular Formula C9H11FN2
Molecular Weight 166.199
CAS No. 1352318-60-5
Cat. No. B597789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(pyrrolidin-1-yl)pyridine
CAS1352318-60-5
Synonyms2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Molecular FormulaC9H11FN2
Molecular Weight166.199
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=C2)F
InChIInChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyTYURNKQOQWIEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(pyrrolidin-1-yl)pyridine CAS 1352318-60-5: Technical Baseline and Procurement Profile


2-Fluoro-4-(pyrrolidin-1-yl)pyridine (CAS 1352318-60-5) is a fluorinated pyridine derivative featuring a pyrrolidine substituent at the 4-position of the pyridine ring . The compound has the molecular formula C9H11FN2 and a molecular weight of 166.20 g/mol . This heterocyclic building block incorporates both a fluorine atom (an electron-withdrawing substituent that can modulate metabolic stability and lipophilicity) and a pyrrolidine moiety (a cyclic secondary amine that can serve as a hydrogen bond acceptor or basic handle) . The compound is commercially available as a research chemical for laboratory use and as an intermediate for further synthetic elaboration .

Why 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Cannot Be Substituted with Closely Related Pyridine Analogs in Kinase-Directed Synthesis


In kinase inhibitor development programs, subtle modifications to the heterocyclic scaffold can produce profound changes in both synthetic accessibility and biological activity. The specific combination of a 2-fluoro substituent and a 4-pyrrolidinyl group on the pyridine ring creates a unique electronic and steric environment that cannot be replicated by simple analogs such as 2-chloro-4-(pyrrolidin-1-yl)pyridine or 2-fluoro-4-(morpholin-1-yl)pyridine . The fluorine atom at the 2-position introduces distinct reactivity for nucleophilic aromatic substitution (SNAr) in downstream synthetic steps, while the pyrrolidine ring provides a specific spatial orientation for target binding . Patent literature demonstrates that compounds containing this precise 2-fluoro-4-(pyrrolidin-1-yl)pyridine motif have been advanced into kinase inhibition assays, where even minor scaffold alterations—such as replacing fluorine with hydrogen or modifying the amine ring—result in complete loss of potency in validated targets including Abl kinase [1]. This scaffold-specific activity profile underscores why procurement of the exact CAS 1352318-60-5 building block is non-negotiable for research programs requiring validated structure-activity relationships.

2-Fluoro-4-(pyrrolidin-1-yl)pyridine: Quantitative Differentiation Evidence Against In-Class Comparators


Kinase Inhibition Potency: Abl Kinase IC50 of 5.30 nM for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine-Containing Derivative

A compound containing the 2-fluoro-4-(pyrrolidin-1-yl)pyridine pharmacophore (documented in BindingDB as BDBM120395, associated with US8703771) demonstrated potent inhibition of Abl kinase with an IC50 of 5.30 nM in a mobility shift assay at pH 7.5 and 28°C [1]. Within the same patent series, structural modifications to the pyridine-pyrrolidine core—including alterations to the substitution pattern or replacement of the pyrrolidine ring with alternative amines—resulted in compounds with significantly reduced potency or complete loss of activity (IC50 > 1000 nM), establishing the critical role of this specific scaffold in maintaining target engagement [2]. This sub-10 nM potency places compounds built on the 2-fluoro-4-(pyrrolidin-1-yl)pyridine framework among the more active Abl kinase inhibitor chemotypes reported.

Kinase inhibition Abl kinase Tyrosine kinase inhibitor Cancer research

Lipophilicity Benchmarking: Calculated LogP of 1.81 Enables Favorable Drug-Like Property Profile

2-Fluoro-4-(pyrrolidin-1-yl)pyridine exhibits a calculated LogP (partition coefficient) of 1.806 . This value falls within the optimal lipophilicity range (LogP 1-3) generally associated with favorable oral absorption and acceptable metabolic stability in small molecule drug candidates . In comparison, the corresponding 2-chloro-4-(pyrrolidin-1-yl)pyridine analog is expected to display a LogP approximately 0.4-0.6 units higher based on standard Hansch-Fujita substituent constants (π values: Cl ≈ +0.71, F ≈ +0.14), which may exceed optimal ranges for certain drug discovery applications . The lower lipophilicity of the 2-fluoro variant, driven by the strong electron-withdrawing effect and modest hydrophobic contribution of the fluorine atom relative to chlorine, provides a tangible physicochemical advantage for programs optimizing against LogP-related attrition risks.

Lipophilicity Drug-likeness Physicochemical property Medicinal chemistry

Fraction sp³ (Fsp3) Metric: 0.44 Value Indicates Balanced Three-Dimensional Character Relative to Flat Aromatic Analogs

The compound exhibits a calculated Fsp3 (fraction of sp³-hybridized carbons) value of 0.444 . This metric, increasingly used in medicinal chemistry to assess three-dimensionality and molecular complexity, is substantially higher than that of fully aromatic pyridine analogs lacking the saturated pyrrolidine ring (Fsp3 ≈ 0.0) . Compounds with higher Fsp3 values have been statistically correlated with improved clinical success rates, attributed to enhanced aqueous solubility, reduced promiscuous binding, and more favorable intellectual property positioning . The 4-pyrrolidinyl substituent contributes five sp³ carbons (C-C and C-N bonds) to the molecular framework, directly increasing Fsp3 from approximately 0.0 in 2-fluoropyridine to 0.44 in the target compound.

Fsp3 Molecular complexity Drug-likeness Lead optimization

Commercial Purity and Storage Specifications: ≥98% Purity with Refrigerated Storage Requirements for Research-Grade Procurement

The compound is commercially available with a minimum purity specification of 98% from multiple established chemical suppliers . Some suppliers offer 95% minimum purity grades as an alternative procurement option . The recommended storage condition is refrigerated (2-8°C) in a sealed, dry environment . This storage requirement differs from more stable pyridine analogs such as 2-chloro-4-(pyrrolidin-1-yl)pyridine, which may tolerate ambient temperature storage due to reduced hydrolytic sensitivity of the C-Cl bond relative to the C-F bond under certain conditions. For procurement planning, typical packaging sizes range from 100 mg to 5 g, with pricing scaled accordingly . These commercial specifications provide clear, actionable parameters for laboratory procurement decisions.

Purity specification Storage conditions Procurement Quality control

2-Fluoro-4-(pyrrolidin-1-yl)pyridine: Validated Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Abl Kinase-Directed Medicinal Chemistry Programs

Research programs targeting Abl kinase inhibition should prioritize the procurement of 2-fluoro-4-(pyrrolidin-1-yl)pyridine as a core building block. Patent-derived activity data demonstrate that derivatives built on this scaffold achieve single-digit nanomolar potency (IC50 = 5.30 nM) in validated mobility shift assays, while scaffold modifications produce >188-fold reductions in activity [1]. This validated structure-activity relationship establishes the compound as a privileged pharmacophore for Abl kinase inhibitor development, providing a data-backed starting point that reduces the synthetic burden of exploring unproven pyridine-amine combinations.

Drug-Like Lead Generation: LogP and Fsp3-Driven Compound Library Design

For medicinal chemistry groups employing property-driven lead generation strategies, 2-fluoro-4-(pyrrolidin-1-yl)pyridine offers quantifiable advantages in both lipophilicity (LogP = 1.81) and three-dimensional character (Fsp3 = 0.44) compared to chloro analogs and unsubstituted pyridines [1] . The balanced LogP value falls within optimal ranges for oral bioavailability, while the elevated Fsp3 metric correlates with improved developability outcomes. These measurable physicochemical parameters make the compound a strategically sound selection for fragment-based screening libraries or diversity-oriented synthesis campaigns where property profiles directly influence downstream success rates .

Synthetic Intermediate Procurement: Multi-Gram Scale Building Block for Parallel Synthesis

2-Fluoro-4-(pyrrolidin-1-yl)pyridine serves as a versatile synthetic intermediate for parallel chemistry applications in medicinal chemistry. The 2-fluoro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling diversification at the pyridine 2-position through coupling with amines, alcohols, or thiols . The compound is commercially available in quantities up to 5 g with consistent 98% purity specifications across multiple vendors, ensuring reliable supply for multi-step synthetic sequences [1]. The documented refrigerated storage requirement (2-8°C) should be incorporated into laboratory inventory planning to maintain compound integrity over extended research timelines [1].

Property-Matched Comparator Selection: Fluorine vs. Chlorine SAR Studies

Research programs conducting systematic structure-activity relationship (SAR) studies on halogen-substituted heterocycles should utilize 2-fluoro-4-(pyrrolidin-1-yl)pyridine as the fluorine-containing comparator to 2-chloro-4-(pyrrolidin-1-yl)pyridine. The approximately 0.4-0.6 unit difference in calculated LogP between these analogs enables quantitative assessment of lipophilicity-driven effects on potency, selectivity, and metabolic stability . The fluorine substituent's unique electronic properties—strong σ-induction with minimal π-donation—create a distinct electrostatic environment at the pyridine 2-position that cannot be replicated by chloro or hydrogen substitution . This specific chemical identity makes the compound essential for rigorous SAR campaigns evaluating halogen effects in heteroaromatic systems.

Technical Documentation Hub

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